1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
Description
1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic small molecule characterized by a piperazine core substituted with a 1,3-benzodioxole carbonyl group at the 1-position and a 1-methylimidazole moiety at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3.ClH/c1-18-5-4-17-16(18)20-8-6-19(7-9-20)15(21)12-2-3-13-14(10-12)23-11-22-13;/h2-5,10H,6-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOBXQDSIQBZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Acylation: The benzodioxole is then acylated using an appropriate acyl chloride to introduce the carbonyl group.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately, often starting from glyoxal and ammonia or an amine.
Coupling Reaction: The imidazole and benzodioxole derivatives are coupled using a piperazine linker. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interaction with proteins and nucleic acids.
Chemical Biology: Researchers use it to probe cellular pathways and mechanisms.
Industrial Applications: It may be explored for use in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compound A : 1-(1-Methyl-1H-imidazol-2-yl)piperazine (CAS 113049-35-7)
- Structure : Shares the 4-(1-methylimidazol-2-yl)piperazine motif but lacks the benzodioxole carbonyl group.
- Properties : Lower molecular weight (MW: ~193.2 g/mol) and higher solubility due to the absence of the hydrophobic benzodioxole group.
- Applications : Used as a building block for kinase inhibitors and antimicrobial agents .
Compound B : 1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine ()
- Structure : Features a nitroimidazole-piperazine hybrid with a pyridine substituent.
- Synthesis : Prepared via microwave-assisted coupling of nitroimidazole precursors with hetaryl piperazines .
- Bioactivity : Exhibits antiparasitic and antimicrobial activity, with IC₅₀ values in the micromolar range .
Compound C : Razaxaban (DPC 906, BMS-561389) ()
- Structure: A pyrazole-imidazole-piperazine derivative with a 3’-aminobenzisoxazole group.
- Pharmacology : Potent Factor Xa inhibitor (Ki = 0.19 nM) with high oral bioavailability. The imidazole-piperazine motif enhances target binding and selectivity .
Physicochemical and Pharmacokinetic Comparisons
| Parameter | Target Compound | Compound A | Compound B | Razaxaban (Compound C) |
|---|---|---|---|---|
| Molecular Weight | ~390.8 g/mol (estimated) | 193.2 g/mol | 378.4 g/mol | 547.5 g/mol |
| LogP (Predicted) | 2.1–2.5 | 0.8–1.2 | 1.9–2.3 | 3.5–4.0 |
| Solubility (aq.) | Moderate (HCl salt enhances) | High | Moderate | Low (requires formulation) |
| Bioavailability | Not reported | Not reported | 40–60% (rodent models) | >80% (human) |
Crystallographic and Spectroscopic Data
- The benzodioxole carbonyl group in the target compound is expected to exhibit characteristic IR stretches at ~1650–1700 cm⁻¹ (C=O) and ¹H NMR signals near δ 6.8–7.2 ppm (benzodioxole aromatic protons) .
- Piperazine protons typically resonate as broad singlets at δ 2.5–3.5 ppm, as seen in related compounds like 1-(1-methylimidazol-2-yl)piperazine .
Biological Activity
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a benzodioxole moiety with a piperazine ring and an imidazole substituent. This structural diversity is believed to contribute to its varied biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃ |
| Molecular Weight | 353.80 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzodioxole moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways. Research indicates that the compound may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell proliferation and survival.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may trigger intracellular signaling cascades that influence physiological responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related benzodioxole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including Hep3B liver cancer cells. In vitro assays revealed:
- IC50 Values : Compounds exhibited IC50 values ranging from 3.94 mM to 9.12 mM against Hep3B cells, indicating strong cytotoxic effects compared to standard chemotherapeutics like Doxorubicin .
Antioxidant Activity
The antioxidant properties of benzodioxole derivatives have been explored using the DPPH assay, where they showed significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Compounds featuring the benzodioxole structure have also been associated with anti-inflammatory activities. In vivo models demonstrated reduced inflammation markers following treatment with these compounds.
Study 1: Anticancer Evaluation
A study conducted on a series of benzodioxole derivatives, including the target compound, evaluated their effects on Hep3B cancer cells. The results indicated that compounds with an amide group exhibited enhanced cytotoxicity and induced cell cycle arrest at the G2-M phase .
Study 2: Antioxidant Assessment
Another investigation focused on the antioxidant capacity of synthesized benzodioxole derivatives through DPPH radical scavenging assays. The findings suggested that certain derivatives significantly outperformed traditional antioxidants like Trolox, highlighting their potential as therapeutic agents against oxidative stress .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride?
- Methodology : Multi-step synthesis typically involves coupling a benzodioxole-carbonyl chloride intermediate with a pre-synthesized 4-(1-methylimidazol-2-yl)piperazine derivative. Key steps include:
- Step 1 : Preparation of the benzodioxole-5-carbonyl chloride via reaction with POCl₃ under reflux (as in analogous syntheses of oxadiazole derivatives) .
- Step 2 : Piperazine functionalization via nucleophilic acyl substitution, optimizing solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to avoid side reactions .
- Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ethanol for improved stability .
Q. How can researchers verify the compound’s structural integrity and purity?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the benzodioxole carbonyl (δ ~165–170 ppm) and imidazole-proton coupling patterns (δ ~7.0–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion [M+H]⁺ and isotopic distribution matching theoretical values .
- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; aim for >95% purity by area normalization .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme Inhibition : Use fluorogenic substrates in assays targeting proteases or kinases (e.g., MMP-9 or VEGFR2), given structural similarities to active benzimidazole and imidazole derivatives .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for high-yield synthesis?
- Methodology :
- Reaction Path Screening : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers for acyl substitution .
- Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on reaction kinetics .
- Machine Learning : Train models on existing piperazine synthesis data to predict optimal molar ratios and catalysts .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability) using statistical tools (ANOVA or Bayesian inference) to identify confounding variables (e.g., assay protocols, cell line heterogeneity) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing benzodioxole with phenyl or varying imidazole substituents) to isolate pharmacophore contributions .
Q. How to evaluate the compound’s stability in biological matrices for pharmacokinetic studies?
- Methodology :
- LC-MS/MS Stability Assays : Incubate the compound in plasma, liver microsomes, or simulated gastric fluid. Monitor degradation products via MRM transitions .
- Forced Degradation : Expose to heat (40–60°C), light (UV-A), and pH extremes (1–13) to identify labile functional groups (e.g., benzodioxole hydrolysis) .
Q. What advanced techniques characterize binding interactions with target proteins?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
